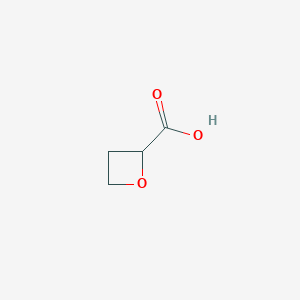

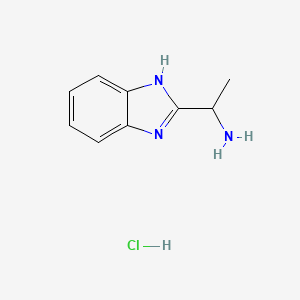

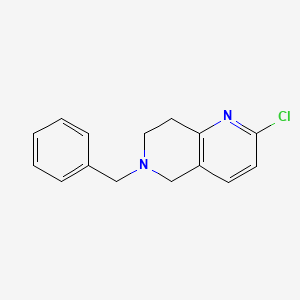

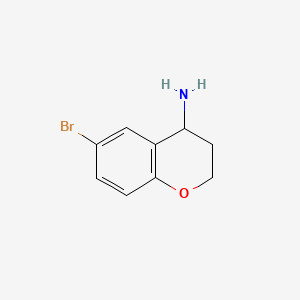

![molecular formula C11H12N4 B1340937 4-(piridin-4-il)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina CAS No. 7271-08-1](/img/structure/B1340937.png)

4-(piridin-4-il)-4,5,6,7-tetrahidro-3H-imidazo[4,5-c]piridina

Descripción general

Descripción

Pyridine derivatives, such as 4-Pyrrolidinylpyridine and 4-Pyridylnicotinamide , are of significant interest in the field of chemistry due to their unique properties and potential applications. They often serve as key components in various chemical reactions and have been used in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and varies depending on the specific compound. For instance, the synthesis of pyridines can involve the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride . Other methods include the use of palladium-catalyzed processes .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. For example, the molecule of 4-Pyrrolidinylpyridine consists of a pyrrolidinyl group attached via N to the 4-position of pyridine .

Chemical Reactions Analysis

Pyridine derivatives are involved in a variety of chemical reactions. For instance, they can undergo reactions with carbonyl compounds to furnish dihydrofuran derivatives . They can also participate in cross-coupling reactions with aryl bromides .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary. For example, 4-Pyrrolidinylpyridine is a white solid and has a pKa value of 9.58, making it more basic than dimethylaminopyridine .

Aplicaciones Científicas De Investigación

Mejora de la Transferencia de Carga Intramolecular

Este compuesto se puede usar en la mejora de la transferencia de carga intramolecular en moléculas trípodes de tris[(piridin-4-il)fenil]amina push–pull . El compuesto ha sido seleccionado como un sistema trípode push–pull modelo con tres centros básicos periféricos que pueden sufrir protonación .

Intercalación de Materiales Estratificados

El compuesto se puede intercalar en materiales estratificados que contienen funcionalidades ácidas . Este proceso conduce a una organización y protonación significativas del compuesto .

Compuesto Tricatiónico Tipo Pinza

El compuesto se puede utilizar para sintetizar un compuesto tricatiónico tipo pinza . Este compuesto puede actuar como un receptor de aniones o mostrar interacciones de enlace de hidrógeno que son esenciales para mantener los procesos biológicos .

Reducción de la Glucosa en Sangre

Los derivados del compuesto pueden encontrar aplicación en la prevención y el tratamiento de trastornos que involucran glucosa en sangre plasmática elevada, como la hiperglucemia y las dolencias en las que dicha reducción de la glucosa en sangre es beneficiosa .

Marco Metal-Orgánico Luminiscente

El compuesto se puede usar en la síntesis de un marco metal-orgánico entrelazado altamente luminiscente . Este marco exhibe una fuerte emisión azul-verde con un excelente rendimiento cuántico de fluorescencia .

Agentes de Orientación Anticancerígenos

Los derivados del compuesto se pueden utilizar como agentes de orientación anticancerígenos . Estos derivados pueden actuar como inhibidores de la anhidrasa carbónica IX y agentes anticancerígenos .

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazole derivatives, have been known to interact with various biological targets, including enzymes like ikk-ɛ and tbk1 .

Mode of Action

It’s worth noting that imidazole derivatives, which share a similar structure, have been reported to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been described in more than 5500 references, including 2400 patents . These compounds are known to affect various biochemical pathways, suggesting that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might have a broad impact on cellular biochemistry.

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that “4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” might have a wide range of effects at the molecular and cellular levels.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling and regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby modulating cellular processes. Additionally, it interacts with other biomolecules such as nucleic acids, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, which are essential for communication within and between cells . This compound can alter gene expression, leading to changes in the production of proteins that are vital for cell survival and function. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions and the production of energy within the cell .

Molecular Mechanism

At the molecular level, 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function . This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular processes. For example, by inhibiting protein kinases, the compound can prevent the phosphorylation of target proteins, which is a critical step in many signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage . These effects are important considerations for the potential therapeutic use of the compound .

Metabolic Pathways

4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic reactions . The compound can influence metabolic flux, altering the flow of metabolites through these pathways . This can result in changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can localize to specific compartments, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of 4-(pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its location . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .

Propiedades

IUPAC Name |

4-pyridin-4-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11/h1-2,4-5,7,10,13H,3,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBFZHROWYDVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585887 | |

| Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7271-08-1 | |

| Record name | 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

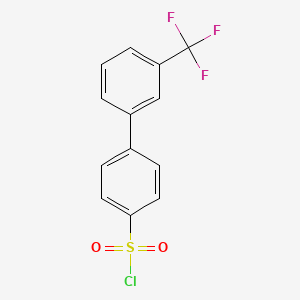

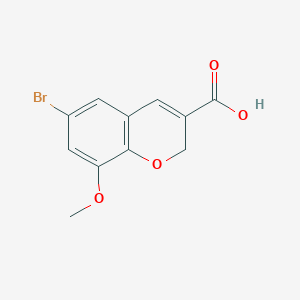

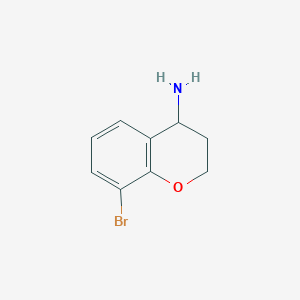

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)